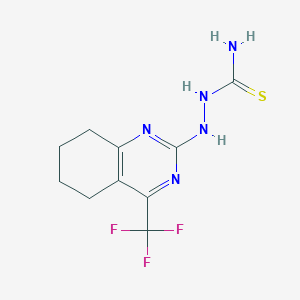
5,6,7,8-Tetrahydro-2-thiosemicarbazido-4-(trifluoromethyl)quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6,7,8-Tetrahydro-2-thiosemicarbazido-4-(trifluoromethyl)quinazoline is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique quinazoline core structure, which is modified with a trifluoromethyl group and a thiosemicarbazido moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-2-thiosemicarbazido-4-(trifluoromethyl)quinazoline typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities .
化学反应分析
Types of Reactions
5,6,7,8-Tetrahydro-2-thiosemicarbazido-4-(trifluoromethyl)quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazido moiety to other functional groups.
Substitution: The trifluoromethyl group can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the quinazoline core .
科学研究应用
5,6,7,8-Tetrahydro-2-thiosemicarbazido-4-(trifluoromethyl)quinazoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
作用机制
The mechanism of action of 5,6,7,8-Tetrahydro-2-thiosemicarbazido-4-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets and pathways. The thiosemicarbazido moiety can form covalent bonds with biological macromolecules, while the trifluoromethyl group enhances the compound’s lipophilicity and membrane permeability. These interactions can modulate various cellular processes, leading to the compound’s observed biological effects .
相似化合物的比较
Similar Compounds
- 5,6,7,8-Tetrahydro-2-thiosemicarbazido-4-methylquinazoline
- 5,6,7,8-Tetrahydro-2-thiosemicarbazido-4-ethylquinazoline
- 5,6,7,8-Tetrahydro-2-thiosemicarbazido-4-phenylquinazoline
Uniqueness
Compared to similar compounds, 5,6,7,8-Tetrahydro-2-thiosemicarbazido-4-(trifluoromethyl)quinazoline is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development .
属性
分子式 |
C10H12F3N5S |
|---|---|
分子量 |
291.30 g/mol |
IUPAC 名称 |
[[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]amino]thiourea |
InChI |
InChI=1S/C10H12F3N5S/c11-10(12,13)7-5-3-1-2-4-6(5)15-9(16-7)18-17-8(14)19/h1-4H2,(H3,14,17,19)(H,15,16,18) |
InChI 键 |
TVAOZJLYTVSANT-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2=C(C1)C(=NC(=N2)NNC(=S)N)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



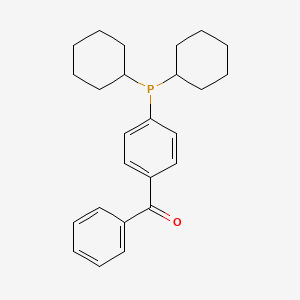
![3-[5-(1-Hydroxyethyl)-2-nitrophenoxy]-N,N-dimethylbenzamide](/img/structure/B13715148.png)
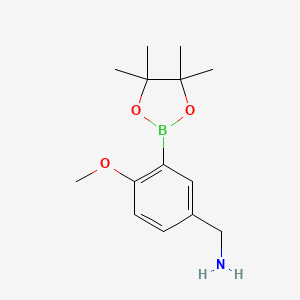

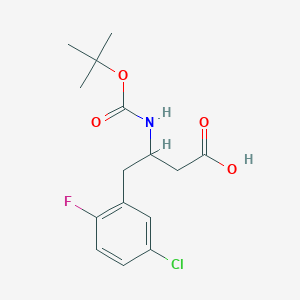
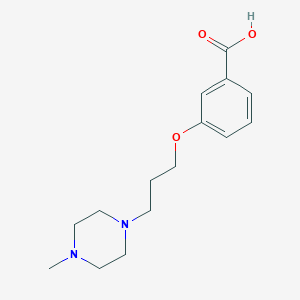
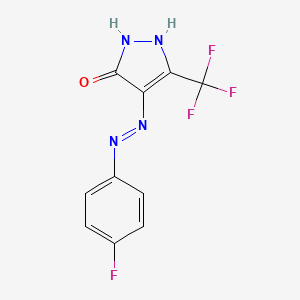
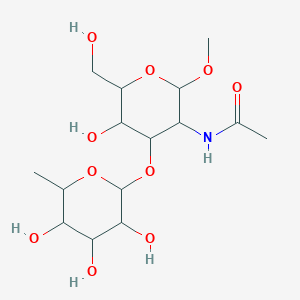
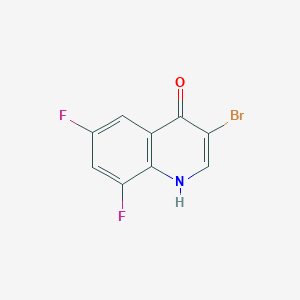
![Ethyl 5-[4-(1-Pyrazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13715212.png)
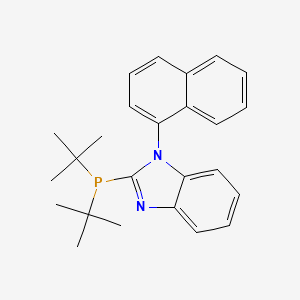
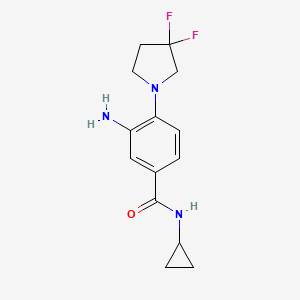
![3-[5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13715238.png)
